tert-Butyl-4-hydroxy Atorvastatin is a derivative of atorvastatin, a widely used pharmaceutical compound known for its cholesterol-lowering properties. It belongs to the class of drugs known as HMG-CoA reductase inhibitors, which play a crucial role in managing hyperlipidemia and reducing cardiovascular risk. The compound's structure includes a tert-butyl group and a hydroxyl group at the 4-position, which enhances its pharmacological profile compared to its parent compound.
Atorvastatin was first introduced in the late 1990s and has since become one of the best-selling drugs globally. The specific derivative, tert-butyl-4-hydroxy Atorvastatin, is synthesized through various chemical methods aimed at improving efficacy and reducing side effects. This compound falls under the classification of statins, specifically as a synthetic lipid-lowering agent.
The synthesis of tert-butyl-4-hydroxy Atorvastatin involves several steps that can vary based on the chosen synthetic route. Common methods include:
The synthesis typically starts with commercially available precursors that undergo various transformations, including esterification, hydrolysis, and protection/deprotection steps to yield tert-butyl-4-hydroxy Atorvastatin. The use of protecting groups is essential to prevent undesired reactions during synthesis.
The molecular formula for tert-butyl-4-hydroxy Atorvastatin is . The structure features:
The three-dimensional conformation of the molecule is crucial for its interaction with the HMG-CoA reductase enzyme.
The primary chemical reactions involved in synthesizing tert-butyl-4-hydroxy Atorvastatin include:
Each reaction step requires careful control of conditions such as temperature, pressure, and pH to maximize yield and purity.
Atorvastatin, including its derivative tert-butyl-4-hydroxy Atorvastatin, functions by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. The mechanism involves:
Data from clinical studies indicate that atorvastatin can reduce low-density lipoprotein cholesterol levels by up to 60% in some patients .
These properties are critical for formulation development and storage considerations in pharmaceutical applications.
tert-Butyl-4-hydroxy Atorvastatin is primarily used in:
tert-Butyl-4-hydroxy Atorvastatin is systematically named as (3R,5R)-7-[2-(4-fluorophenyl)-4-hydroxyphenyl-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid tert-butyl ester. This nomenclature precisely defines its molecular framework, highlighting the:
The compound's core structure features a pyrrole ring substituted with four critical pharmacophores:
Table 1: Structural Features of tert-Butyl-4-hydroxy Atorvastatin
Structural Element | Chemical Characteristics | Pharmacological Significance |
---|---|---|
Pyrrole core | Pentagonal heterocycle with nitrogen at position 1 | Central scaffold for pharmacophore arrangement |
4-Fluorophenyl group | Aromatic ring with para-fluorine substitution | Enhanced membrane penetration and metabolic stability |
4-Hydroxyanilino group | Hydroxylated phenylcarbamoyl at C4 of pyrrole | Altered polarity and metabolic fate |
(3R,5R)-dihydroxy acid chain | β,δ-Dihydroxycarboxylate protected as tert-butyl ester | Critical for HMG-CoA reductase binding |
Isopropyl substituent | –CH(CH₃)₂ group at pyrrole C5 | Steric control of molecular conformation |
The molecular formula C₃₇H₄₃FN₂O₆ (molecular weight: 630.75 g/mol) governs this intermediate's physicochemical behavior. Key properties include:
The compound's density (~1.1 g/cm³) and boiling point (678°C at 760 mmHg) necessitate specialized handling during manufacturing. Its low water solubility (<1 mg/mL) dictates the use of organic solvents (e.g., THF, methanol) for processing, while the acid-labile tert-butyl ester requires pH-controlled environments to prevent premature deprotection [8] [10].
Table 2: Physicochemical Properties of tert-Butyl-4-hydroxy Atorvastatin
Property | Value/Range | Analytical Significance |
---|---|---|
Molecular weight | 630.75 g/mol | Mass spectrometry calibration standard |
Melting point | 144–148°C | Purity indicator in crystallization control |
XLogP3-AA | 5.9 | Chromatographic method development (reversed-phase HPLC) |
Hydrogen bond donors | 4 | Solubility limitations in aqueous systems |
Hydrogen bond acceptors | 7 | Crystal engineering considerations |
Rotatable bond count | 14 | Conformational analysis requirements |
Topological polar surface area | 120 Ų | Membrane permeability predictor |
tert-Butyl-4-hydroxy Atorvastatin serves dual synthetic roles:
Ester hydrolysis: C₃₇H₄₃FN₂O₆ + 2NaOH → C₃₃H₃₄FN₂O₆²⁻ + 2Na⁺ + (CH₃)₃COH Salt formation: C₃₃H₃₄FN₂O₆²⁻ + Ca²⁺ → [Ca(C₃₃H₃₄FN₂O₆)]
[2] [5] [10] Industrial synthesis employs both chemical and biocatalytic routes:
As a potential atorvastatin impurity, tert-Butyl-4-hydroxy Atorvastatin falls under ICH Q3A/B classification for identification thresholds (0.10% for maximum daily dose ≤2g). Its presence reflects:
Regulatory-compliant monitoring employs specialized analytical methods:
Table 3: Analytical Methods for tert-Butyl-4-hydroxy Atorvastatin Detection
Analytical Technique | Conditions | Detection Limit | Key Applications |
---|---|---|---|
RP-HPLC-UV/DAD | Halo ES-CN column; 10mM ammonium formate (pH3.5)/ACN gradient; 246nm | 0.05% (w/w) | Routine impurity profiling in APIs |
LC-MS/MS (Triple Quadrupole) | ESI+ mode; m/z 631→448 transition; Agilent 6460 system | 0.2 ng/mL | Metabolic studies and trace impurity analysis |
Forced degradation HPLC | Acid/Base/Pyrolytic stress followed by stability-indicating separation | 0.1% (w/w) | Regulatory filing and quality control |
Chiral HPLC | Polysaccharide-based CSPs; ethanol/hexane mobile phases | 0.15% (w/w) | Stereochemical purity assessment |
The accuracy profile approach for method validation demonstrates ≤5% bias across 0.1–200 μg/mL ranges, meeting ICH Q2(R1) requirements. This precision is critical given the compound's structural similarity to atorvastatin degradation products like lactones and epimers [4] [7]. International pharmacopoeias (e.g., European Pharmacopoeia 10.0) mandate strict control of such impurities due to potential impacts on drug efficacy and safety profiles [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1